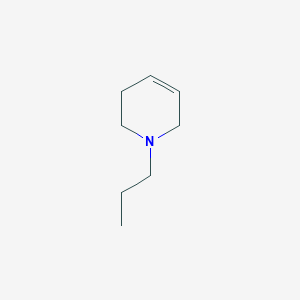

1-Propyl-1,2,3,6-tetrahydropyridine

Beschreibung

1-Propyl-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative characterized by a propyl substituent at the 1-position of the partially saturated pyridine ring. This compound has been synthesized via palladium-catalyzed cross-coupling reactions, such as the alkynylation of halogenated imines, as demonstrated in recent studies . Notably, derivatives of this compound, such as 3-(1-Propyl-1,2,5,6-tetrahydropyridin-3-yl)phenol, have been explored for their pharmacological properties .

Eigenschaften

CAS-Nummer |

53385-78-7 |

|---|---|

Molekularformel |

C8H15N |

Molekulargewicht |

125.21 g/mol |

IUPAC-Name |

1-propyl-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C8H15N/c1-2-6-9-7-4-3-5-8-9/h3-4H,2,5-8H2,1H3 |

InChI-Schlüssel |

JKNMIYYXZPLHJO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1CCC=CC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Propyl-1,2,3,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate, propylamine, and ethyl acetoacetate in a one-pot synthesis . This method typically requires refluxing the reactants in a suitable solvent such as acetone.

Industrial Production Methods: Industrial production of 1-Propyl-1,2,3,6-tetrahydropyridine often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Propyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can yield different tetrahydropyridine derivatives.

Substitution: Substitution reactions can introduce various functional groups onto the tetrahydropyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

1-Propyl-1,2,3,6-tetrahydropyridine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a model compound for studying the behavior of tetrahydropyridines in biological systems.

Industry: It is used in the synthesis of dyes and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Propyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it can interact with monoamine oxidase enzymes, leading to the formation of neurotoxic metabolites. This interaction is particularly relevant in the context of neurodegenerative diseases such as Parkinson’s disease .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP)

- Structure : Features a methyl group at the 1-position and a phenyl group at the 4-position.

- Mechanism : MPTP is a neurotoxin metabolized to MPP<sup>+</sup>, which inhibits mitochondrial complex I, leading to dopaminergic neuron degeneration .

- Applications : Widely used to induce Parkinson’s disease (PD) models in rodents. Studies show MPTP causes 40–50% loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra .

1-Benzyl-4-(3-Phenylpropyl)-1,2,3,6-Tetrahydropyridine

- Structure : Substituted with benzyl and 3-phenylpropyl groups.

1-Methyl-4-(p-Fluorophenyl)-1,2,3,6-Tetrahydropyridine

Comparative Data Table

Key Research Findings

Neurotoxicity Comparison: MPTP and rotenone both reduce striatal dopamine levels (MPTP: 60–70% reduction; rotenone: 50–55%), but MPTP causes more pronounced neuroinflammation (e.g., 2-fold increase in TNF-α expression) . Rotenone uniquely induces α-synuclein phosphorylation (pS129), a critical step in Lewy body formation .

Mitochondrial Effects: Rotenone reduces mitochondrial coupling efficiency by 35%, compared to 25% for MPTP .

Fluorinated derivatives (e.g., 4-p-fluorophenyl-THP) exhibit stability in analytical workflows due to reduced metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.